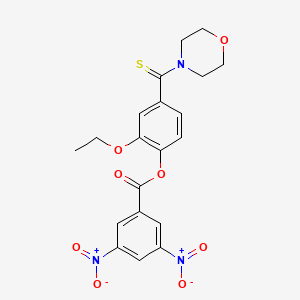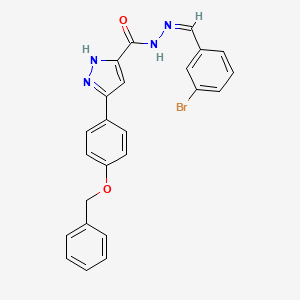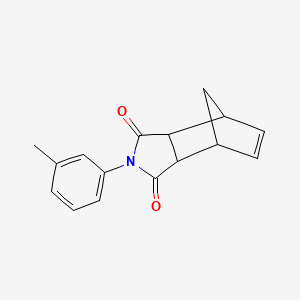
2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound with potential applications in various scientific fields. It is known for its unique chemical structure, which includes an ethoxy group, a morpholine ring, and a dinitrobenzoate moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, starting with the preparation of the core phenyl structure. The ethoxy group is introduced through an etherification reaction, while the morpholine-4-carbothioyl group is added via a nucleophilic substitution reaction. The final step involves the esterification of the phenyl compound with 3,5-dinitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE
- 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,4-DINITROBENZOATE
Uniqueness
2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both the ethoxy and morpholine-4-carbothioyl groups also contributes to its distinct chemical properties.
This detailed article provides a comprehensive overview of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19N3O8S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C20H19N3O8S/c1-2-30-18-11-13(19(32)21-5-7-29-8-6-21)3-4-17(18)31-20(24)14-9-15(22(25)26)12-16(10-14)23(27)28/h3-4,9-12H,2,5-8H2,1H3 |
InChI Key |
GWKPPSJTEQRNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038166.png)
![N-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B15038181.png)
![(2E)-4-{[2-(methoxycarbonyl)thien-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15038183.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15038190.png)
![6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B15038192.png)



![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15038222.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B15038228.png)

![4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid](/img/structure/B15038247.png)

![4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15038250.png)
